molecular formula C9H14N2O2S B13880599 n,n-Diethylpyridine-3-sulfonamide CAS No. 4810-42-8

n,n-Diethylpyridine-3-sulfonamide

Cat. No.: B13880599
CAS No.: 4810-42-8
M. Wt: 214.29 g/mol
InChI Key: JMILLCPEACTFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethylpyridine-3-sulfonamide is an organic compound with the molecular formula C₉H₁₄N₂O₂S. It is a sulfonamide derivative of pyridine, characterized by the presence of a sulfonamide group attached to the third position of the pyridine ring and two ethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Diethylpyridine-3-sulfonamide can be synthesized through the reaction of pyridine-3-sulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine-3-sulfonic acid derivatives.

    Reduction: N-ethylpyridine-3-sulfonamide and pyridine-3-sulfonamide.

    Substitution: Various N-alkyl or N-aryl pyridine-3-sulfonamide derivatives.

Scientific Research Applications

N,N-Diethylpyridine-3-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylpyridine-3-sulfonamide: Similar structure but with methyl groups instead of ethyl groups.

    Pyridine-3-sulfonamide: Lacks the diethyl groups, making it less hydrophobic.

    N-Ethylpyridine-3-sulfonamide: Contains only one ethyl group.

Uniqueness

N,N-Diethylpyridine-3-sulfonamide is unique due to its specific structural features, such as the presence of two ethyl groups, which enhance its hydrophobicity and influence its binding affinity to molecular targets. This makes it a valuable compound in the design of enzyme inhibitors and other bioactive molecules.

Properties

CAS No.

4810-42-8

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

N,N-diethylpyridine-3-sulfonamide

InChI

InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-6-5-7-10-8-9/h5-8H,3-4H2,1-2H3

InChI Key

JMILLCPEACTFNK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CN=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.